
Propyl 4-(2-methylpentanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-(2-methylpentanamido)benzoate is an organic compound that belongs to the benzoate ester family It is characterized by the presence of a benzene ring, an ester group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2-methylpentanamido)benzoate typically involves a multi-step processThe reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like toluene to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2-methylpentanamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Propyl 4-(2-methylpentanamido)benzoate serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, facilitating the creation of more complex molecules.
Reagent in Organic Reactions
- The compound can act as a reagent in several organic reactions, such as nucleophilic substitutions and acylations, contributing to the development of new synthetic methodologies.
Biological Applications
Enzyme Interaction Studies
- Due to its unique structural features, this compound is investigated for its interactions with specific enzymes. It can help elucidate the mechanisms of enzyme action and inhibition, which is crucial for drug design.
Antimicrobial Properties
- Preliminary studies suggest that this compound exhibits antimicrobial activity. This property makes it a candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
Pharmaceutical Development
Therapeutic Potential
- The compound is being explored for its potential therapeutic effects, including anticancer properties. Research indicates that its derivatives may inhibit cancer cell growth by targeting specific cellular pathways.
Case Study: Anticancer Activity
- A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through the modulation of key signaling pathways.
Industrial Applications
Additive in Materials Science
- In the industrial sector, this compound is considered for use as an additive in polymers and coatings. Its properties can enhance the performance characteristics of materials, such as flexibility and durability.
Cosmetic Formulations
- The compound's antimicrobial properties make it suitable for inclusion in cosmetic formulations as a preservative, helping to extend shelf life while ensuring safety against microbial contamination.
Data Summary Table
Application Area | Specific Use | Evidence/Case Study |
---|---|---|
Chemical Synthesis | Building block for complex molecules | Various synthetic methodologies explored |
Biological Research | Enzyme interaction studies | Investigated for enzyme inhibition mechanisms |
Antimicrobial Development | Potential antimicrobial agent | Preliminary studies indicating antimicrobial activity |
Pharmaceutical Development | Anticancer therapeutic potential | Significant cytotoxic effects observed in cancer cell lines |
Industrial Applications | Additive in materials and coatings | Enhances performance characteristics of polymers |
Cosmetic Industry | Preservative in cosmetic formulations | Extends shelf life and ensures safety |
Mechanism of Action
The mechanism of action of Propyl 4-(2-methylpentanamido)benzoate involves its interaction with specific molecular targets. The ester and amide groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Propyl 4-(2-methylpentanamido)benzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical properties compared to other benzoate esters. The additional amide group enhances its ability to form hydrogen bonds, making it more versatile in various applications .
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
propyl 4-(2-methylpentanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCXDVMAKGXOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.